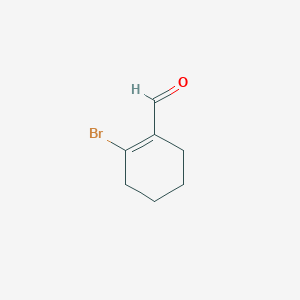

2-Bromocyclohexene-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromocyclohexene-1-carbaldehyde is a chemical compound with the molecular formula C7H9BrO . It contains a total of 18 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .

Synthesis Analysis

2-Bromocyclohexene-1-carbaldehyde can be used as a ligand in the palladium cross-coupling reaction for amines and aldehydes . The reaction proceeds via an oxidative addition, followed by a reductive elimination, to form the desired product .Molecular Structure Analysis

The molecular structure of 2-Bromocyclohexene-1-carbaldehyde consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The average mass of the molecule is 189.050 Da, and the monoisotopic mass is 187.983673 Da .Chemical Reactions Analysis

2-Bromocyclohexene-1-carbaldehyde can participate in E2 reactions, which are typically seen with secondary and tertiary alkyl halides . The reaction mechanism is a single step concerted reaction with one transition state .Physical And Chemical Properties Analysis

The molecular formula of 2-Bromocyclohexene-1-carbaldehyde is C7H9BrO . It has an average mass of 189.050 Da and a monoisotopic mass of 187.983673 Da .科学的研究の応用

1. Chemical Synthesis and Material Applications 2-Bromocyclohexene-1-carbaldehyde and its derivatives, like 2-bromobenzaldehyde, are pivotal in the synthesis of various compounds with potential biological, medicinal, and material applications. These compounds are especially useful in bromovinyl aldehyde chemistry, predominantly under palladium-catalyzed conditions. Their versatility allows for the construction of a wide array of compounds, demonstrating the compound's significant role in material science and synthetic chemistry (Ghosh & Ray, 2017).

2. Synthesis of Heterocyclic Compounds 2-Bromocyclohexene-1-carbaldehyde has been instrumental in synthesizing novel organic heterocyclic ligands. These ligands are synthesized through a series of reactions including bromo-substitution, oxidation, and cyclocondensation, showcasing the compound's utility in creating complex molecular structures of significant chemical interest (Wen, 2012).

3. Role in Stereocontrolled Synthesis The compound plays a crucial role in stereocontrolled synthesis. It acts as a versatile building block in the synthesis of a wide array of substances with biological significance. It facilitates the production of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, highlighting its importance in creating biologically active and structurally diverse molecules (Alcaide & Almendros, 2001; 2002).

4. Synthesis of Organochalcogen Compounds The compound is also essential in synthesizing organochalcogen compounds derived from β-bromocyclohexenal. These compounds are stabilized by intramolecular secondary bonding interactions, which are pivotal in studying the structure and reactivity of these unique organometallic compounds (Prasad, Singh, & Butcher, 2016).

5. Generation of Fused Bicyclic Structures 2-Bromocyclohexene-1-carbaldehyde is used to generate fused bicyclic structures. For example, the vinyl bromides derived from the compound are utilized for the preparation of differently sized, fused bicyclic β-lactams of non-conventional structure through Heck cyclization. This highlights its role in complex molecular architecture generation and the exploration of new chemical spaces (Alcaide, Almendros, & Rodríguez-Acebes, 2005).

作用機序

Safety and Hazards

2-Bromocyclohexene-1-carbaldehyde is classified as a flammable liquid (Category 4), and it poses a short-term (acute) aquatic hazard (Category 2) . It is toxic to aquatic life with long-lasting effects . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

2-bromocyclohexene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOQAJUQZHIPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)

![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)

![3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2562482.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)

![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)